N-[(1-adamantylamino)carbonothioyl]-5-bromo-2-methoxybenzamide -

N-[(1-adamantylamino)carbonothioyl]-5-bromo-2-methoxybenzamide

Catalog Number: EVT-4194724
CAS Number:
Molecular Formula: C19H23BrN2O2S
Molecular Weight: 423.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide (FLB 457) [, ]

    Compound Description: (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, also known as FLB 457, is a potent and selective dopamine D2 receptor antagonist. [, ] It exhibits high affinity for the dopamine D2 receptor and has been shown to effectively inhibit apomorphine-induced behavioral responses. [, ] This compound is particularly interesting due to its preferential inhibition of hyperactivity, suggesting a lower risk of extrapyramidal side effects compared to typical antipsychotics. []

    Relevance: Both FLB 457 and the target compound, N-[(1-adamantylamino)carbonothioyl]-5-bromo-2-methoxybenzamide, share a core benzamide structure substituted at the 2-position with a methoxy group and at the 5-position with a bromine atom. [, ] The presence of these substituents in similar positions suggests potential similarities in their binding affinities and pharmacological profiles.

-Amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide Derivatives []

    Compound Description: This class of compounds, particularly 5-chloro-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-4-methylaminobenzamide, exhibits potent antagonistic activity for both dopamine D2 and serotonin 5-HT3 receptors. [] This dual antagonism makes these compounds potentially useful as broad antiemetic agents. []

    Relevance: Similar to the target compound, these derivatives contain a benzamide core with a 2-methoxy substituent. [] While the target compound has a bromo group at the 5-position, this series explores various substituents at the 5-position, including chloro, bromo, and iodo groups. [] This structural similarity suggests that modifications at the 5-position could significantly influence the pharmacological properties of these benzamides.

-Amino-N-[1-[3-(4-fluorophenoxy)propyl]-4-methyl-4-piperidinyl]-5-iodo-2-methoxybenzamide []

    Compound Description: This compound demonstrates high affinity and selectivity for serotonin 5-HT2 receptors. [] It exhibits preferential retention in the frontal cortex, a region enriched with 5-HT2 receptors, making it a promising candidate for gamma-emission tomography. []

    Relevance: This compound shares the benzamide core structure with the target compound, as well as a methoxy group at the 2-position. [] Despite differences in other substituents, the shared core structure highlights the versatility of the benzamide scaffold for targeting different receptor systems.

-Amino-5-bromo-N-(2-diethylaminoethyl)-3-iodo-2-methoxybenzamide (Compound 2) []

    Compound Description: This benzamide derivative exhibits high uptake in B16 melanoma cells in mice. [] This property, coupled with relatively slow urinary excretion, makes it a potential candidate for melanoma imaging and possibly radionuclide therapy. []

    Relevance: Both Compound 2 and the target compound share a benzamide structure with a bromine atom at the 5-position and a methoxy group at the 2-position. [] This overlap in structure suggests a potential link between this substitution pattern and melanoma uptake.

-Acetamido-N-(2-diethylaminoethyl)-5-iodo-2-methoxybenzamide (Compound 6) []

    Compound Description: Similar to Compound 2, this benzamide derivative shows high uptake in B16 melanoma cells. [] Its favorable pharmacokinetic properties, including slow clearance, highlight its potential for melanoma imaging in patients. []

    Relevance: This compound, along with the target compound, belongs to the N-(dialkylaminoalkyl)benzamide family. [] While the target compound has a 5-bromo substituent, this compound features a 5-iodo substitution, indicating that variations at this position can be explored while retaining melanoma uptake properties. []

-Bromo-N-(4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl)-2,3-dimethoxybenzamide (Compound 1) [, , ]

    Compound Description: Compound 1 is a high-affinity ligand for the sigma-2 (σ2) receptor. [, , ] It displays significant uptake in EMT-6 breast tumors in vivo, suggesting potential as a PET radiotracer for imaging solid tumors. [, , ]

    Relevance: This compound and the target compound both possess a 5-bromo-2-methoxybenzamide core structure. [, , ] This structural similarity, along with its tumor-targeting properties, makes it relevant for understanding the structure-activity relationships of benzamide-based imaging agents.

-Bromo-N-(2-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)ethyl)-2-methoxybenzamide (Compound 2) [, , ]

    Compound Description: Compound 2 is another high-affinity ligand for the σ2 receptor. [, , ] Although it also exhibits uptake in EMT-6 breast tumors, its tumor-to-normal tissue ratios are lower than those of Compound 1. [, , ]

    Relevance: Similar to the target compound, this compound contains the 5-bromo-2-methoxybenzamide core. [, , ] Comparing its properties to Compound 1 underscores the influence of the linker length between the benzamide core and the dimethoxyisoquinoline moiety on tumor uptake and selectivity.

Properties

Product Name

N-[(1-adamantylamino)carbonothioyl]-5-bromo-2-methoxybenzamide

IUPAC Name

N-(1-adamantylcarbamothioyl)-5-bromo-2-methoxybenzamide

Molecular Formula

C19H23BrN2O2S

Molecular Weight

423.4 g/mol

InChI

InChI=1S/C19H23BrN2O2S/c1-24-16-3-2-14(20)7-15(16)17(23)21-18(25)22-19-8-11-4-12(9-19)6-13(5-11)10-19/h2-3,7,11-13H,4-6,8-10H2,1H3,(H2,21,22,23,25)

InChI Key

YJONGMUBXJIDOA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC(=S)NC23CC4CC(C2)CC(C4)C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.